molecular formula C20H32BN3O4 B103934 Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 496786-98-2

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B103934
M. Wt: 389.3 g/mol
InChI Key: JWUBVPJWWYYRLJ-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that are intermediates in the synthesis of biologically active molecules. These compounds typically contain a piperazine ring, which is a common feature in pharmaceuticals, and a tert-butyl group, which is often used as a protecting group in organic synthesis. The presence of a dioxaborolane moiety suggests potential use in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the pharmaceutical industry.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, other piperazine derivatives have been synthesized through condensation reactions or by amination using catalysts like CuI . These methods highlight the versatility of piperazine derivatives in chemical synthesis and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as NMR, LCMS, and IR, as well as X-ray crystallography. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing typical bond lengths and angles for this type of compound . The molecular structures of these compounds can exhibit different shapes and conformations, such as linear or L-shaped, which can influence their intermolecular interactions and crystal packing .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of a dioxaborolane moiety in the compound suggests its utility in Suzuki coupling reactions, which are pivotal in constructing carbon-carbon bonds in complex organic molecules . Additionally, the piperazine ring can be involved in reactions such as amination, as seen in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. X-ray diffraction studies provide insights into the crystal packing and intermolecular interactions, which can affect the compound's solubility and stability . The presence of tert-butyl groups can increase steric hindrance, affecting the reactivity of the compound . Spectroscopic studies, including NMR and IR, are essential for determining the purity and identity of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds. For instance, its synthesis using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material leads to compounds like crizotinib, which have significant biological applications (Kong et al., 2016). Similarly, another study synthesized a sterically congested piperazine derivative using a modified Bruylants approach, highlighting its potential as a pharmacologically useful core (Gumireddy et al., 2021).

Catalytic Activity

This compound also finds application in catalytic processes. A study focused on the synthesis and polymerization of a related compound (methacryloyl-4-(dialkylamino)pyridine), demonstrating its effectiveness as a catalyst in acylation chemistry. This highlights the compound's utility in chemical reactions, particularly in creating polymers with significant chemical industry applications (Mennenga et al., 2015).

Crystal Structure and Molecular Analysis

The crystal and molecular structure of related piperazine derivatives has been extensively studied. These studies involve single crystal X-ray diffraction and density functional theory (DFT) calculations, providing insight into their molecular structure, stability, and conformational properties. Such analysis is crucial for understanding the compound's physicochemical features and its potential applications in various scientific fields (Ye et al., 2021), (Mamat et al., 2012).

Medicinal Chemistry

While detailed information on medicinal applications is limited, studies on similar compounds have demonstrated their potential as intermediates in the synthesis of drug molecules, particularly in the field of antipsychotic and anticancer drugs. This underscores the importance of these compounds in the development of new therapeutic agents (Raviña et al., 2000), (Norman et al., 1996).

properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-9-8-15(14-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBVPJWWYYRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584676
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

CAS RN

496786-98-2
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2yl]-1-piperazinecarboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Citations

For This Compound
2
Citations
D Lu, C Wang, L Qu, F Yin, S Li, H Luo… - Journal of Medicinal …, 2022 - ACS Publications
Aberrance of epigenetic modification is one of the important factors leading to hematological malignancies. Histone deacetylase (HDAC) inhibitors and enhancers of zeste homologue 2 …
Number of citations: 8 pubs.acs.org
KD Konze - 2015 - search.proquest.com
In eukaryotic genomes, DNA is wrapped around histone proteins to form repeating units known as nucleosomes, which are further condensed into chromosomes. This high level of …
Number of citations: 3 search.proquest.com

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